molecular formula C23H20Cl2N2O3S B11650930 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11650930
M. Wt: 475.4 g/mol
InChI Key: FJHLJDGNPHUXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of acylaminobenzoic acid derivatives. This compound is characterized by its unique structure, which includes a benzothiophene ring, chlorophenyl groups, and an acylaminobenzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.

    Acylation Reaction: The 4-chlorophenoxyacetyl chloride is then reacted with 3-chloroaniline to form the corresponding amide.

    Cyclization: The resulting amide undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the benzothiophene ring.

    Final Coupling: The final step involves coupling the benzothiophene derivative with the acylaminobenzoic acid moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid
  • 4-chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid
  • N-(4-chlorophenyl)acetamide

Uniqueness

What sets 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart from similar compounds is its unique combination of structural features, including the benzothiophene ring and the specific arrangement of chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20Cl2N2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H20Cl2N2O3S/c24-14-8-10-17(11-9-14)30-13-20(28)27-23-21(18-6-1-2-7-19(18)31-23)22(29)26-16-5-3-4-15(25)12-16/h3-5,8-12H,1-2,6-7,13H2,(H,26,29)(H,27,28)

InChI Key

FJHLJDGNPHUXSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.